1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with a unique structure that includes both chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method involves the reaction of S-Chlorophenylglycine methyl ester with sulphonate in the presence of acetonitrile as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chlorophenyl)methyl]-4-[(2-hydroxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- 1-[(3-chlorophenyl)methyl]-4-[(2-ethoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Uniqueness
1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-17-8-3-2-6-15(17)13-22-10-9-21(18(23)19(22)24)12-14-5-4-7-16(20)11-14/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFSCVNNZCIEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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